molecular formula C3HN2NaO2S B12510430 Sodium 1,3,4-thiadiazole-2-carboxylate

Sodium 1,3,4-thiadiazole-2-carboxylate

Cat. No.: B12510430
M. Wt: 152.11 g/mol
InChI Key: QNGJRUGCXOCHII-UHFFFAOYSA-M
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Description

Sodium 1,3,4-thiadiazole-2-carboxylate is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate tricarbonyl precursors using reagents such as Lawesson’s reagent or phosphorus pentasulfide . The reaction conditions often require a solvent like ethanol and a base such as triethylamine . The general reaction scheme can be represented as follows:

    Cyclization of Diacylhydrazides: Diacylhydrazides react with a sulfur source (e.g., phosphorus pentasulfide) to form the thiadiazole ring.

    Formation of Sodium Salt: The resulting thiadiazole is then treated with sodium hydroxide to form the sodium salt of 1,3,4-thiadiazole-2-carboxylate.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the sodium ion can be replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Various nucleophiles in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Mechanism of Action

The mechanism of action of sodium 1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1,3,4-Thiadiazole-2-thiol
  • 1,3,4-Thiadiazole-5-carboxylic acid
  • 1,3,4-Thiadiazole-2-amine

Properties

Molecular Formula

C3HN2NaO2S

Molecular Weight

152.11 g/mol

IUPAC Name

sodium;1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C3H2N2O2S.Na/c6-3(7)2-5-4-1-8-2;/h1H,(H,6,7);/q;+1/p-1

InChI Key

QNGJRUGCXOCHII-UHFFFAOYSA-M

Canonical SMILES

C1=NN=C(S1)C(=O)[O-].[Na+]

Origin of Product

United States

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